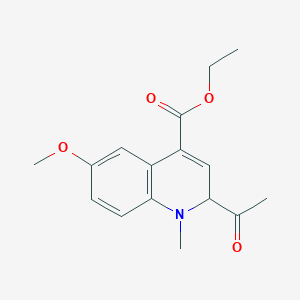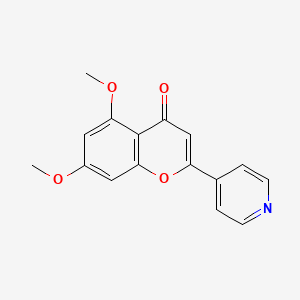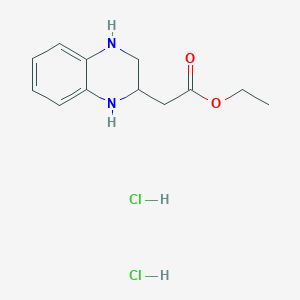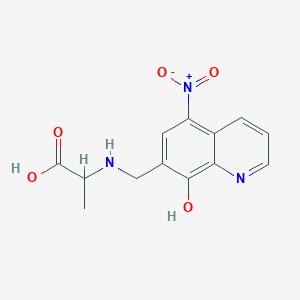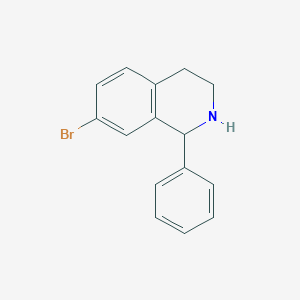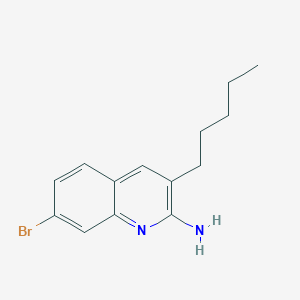
7-Bromo-3-pentylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-pentylquinolin-2-amine is a quinoline derivative with a bromine atom at the 7th position, a pentyl group at the 3rd position, and an amine group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Bromo-3-pentylquinolin-2-amine involves the reaction of 7-bromoquinoline with pentylamine under reflux conditions. The reaction typically uses a solvent such as ethanol or acetic acid to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The amine group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various nucleophiles replacing the bromine atom.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
7-Bromo-3-pentylquinolin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Used in studies to understand the mechanism of action of quinoline derivatives.
Industrial Applications: Employed in the synthesis of complex organic molecules and as intermediates in the production of pharmaceuticals.
作用機序
The mechanism of action of 7-Bromo-3-pentylquinolin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The quinoline ring system can intercalate with DNA, affecting transcription and replication processes.
類似化合物との比較
Similar Compounds
7-Bromoquinoline: Lacks the pentyl and amine groups, making it less versatile in biological applications.
3-Pentylquinolin-2-amine: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
7-Bromo-2-aminquinoline: Lacks the pentyl group, affecting its lipophilicity and membrane permeability.
Uniqueness
7-Bromo-3-pentylquinolin-2-amine is unique due to the presence of all three functional groups (bromine, pentyl, and amine), which confer a combination of reactivity, biological activity, and physicochemical properties that are not found in the similar compounds listed above.
特性
分子式 |
C14H17BrN2 |
|---|---|
分子量 |
293.20 g/mol |
IUPAC名 |
7-bromo-3-pentylquinolin-2-amine |
InChI |
InChI=1S/C14H17BrN2/c1-2-3-4-5-11-8-10-6-7-12(15)9-13(10)17-14(11)16/h6-9H,2-5H2,1H3,(H2,16,17) |
InChIキー |
JSCFBHJJAZEACW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(N=C2C=C(C=CC2=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)



![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)

